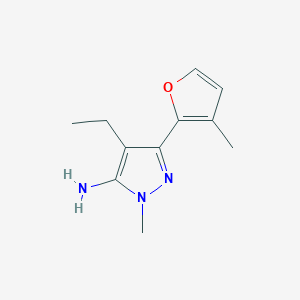

4-Ethyl-1-methyl-3-(3-methylfuran-2-yl)-1h-pyrazol-5-amine

Description

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

4-ethyl-2-methyl-5-(3-methylfuran-2-yl)pyrazol-3-amine |

InChI |

InChI=1S/C11H15N3O/c1-4-8-9(13-14(3)11(8)12)10-7(2)5-6-15-10/h5-6H,4,12H2,1-3H3 |

InChI Key |

GZEBZYKXIJMCIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(N=C1C2=C(C=CO2)C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-methyl-3-(3-methylfuran-2-yl)-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One possible synthetic route could involve the reaction of 3-methylfuran-2-carbaldehyde with ethyl hydrazine and methylhydrazine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Key Reaction Types

-

Pyrazole Ring Formation

-

Functional Group Substitution

-

Ethyl/Methyl Group Introduction : Alkylation reactions using alkyl halides under basic conditions (e.g., NaH, DMF) are commonly employed .

-

Furan Ring Attachment : Cross-coupling reactions (e.g., Suzuki) may be used to introduce aryl or heteroaryl groups, though specific details for this compound are inferred from analogous systems .

-

Reaction Types

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Nucleophilic Substitution | Alkyl halides, base (e.g., NaH, DMF) | Alkylated derivatives |

| Oxidation | KMnO₄, H₂O₂, acidic/basic conditions | Oxidized derivatives (e.g., oxides) |

| Reduction | LiAlH₄, NaBH₄ | Reduced derivatives |

| Coupling Reactions | Suzuki/Heck catalysts (Pd/Cu) | Furan-attached pyrazoles |

Experimental Observations

-

Nucleophilic Substitution

-

Oxidation

-

Reduction

Ambident Reactivity

Pyrazoles exhibit ambident reactivity, where the nitrogen atoms (N1 and N2) can act as nucleophiles or electrophiles depending on the reaction conditions. For example:

-

Nucleophilic Attack : The lone pair on N2 (adjacent to the 5-amino group) may participate in substitution reactions.

-

Electrophilic Attack : The N1 position (protonated in acidic conditions) can act as an electrophile in alkylation reactions .

Key Data from Analogous Systems

-

Synthesis of 5-Aminopyrazoles

-

Oxidative Stability

Potential Uses

| Application Area | Basis for Use |

|---|---|

| Medicinal Chemistry | Probe for enzyme/receptor interactions |

| Material Science | Building block for heterocyclic polymers |

| Synthetic Chemistry | Intermediate in drug discovery pipelines |

Comparison with Structural Analogues

| Compound | Key Differences |

|---|---|

| 4-Ethyl-1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine | Furan substituent at position 5 |

| 4-Ethyl-1-methyl-3-(3-methylfuran-2-yl)-1H-pyrazol-5-amine | Furan substituent at position 3 |

| 4-Ethyl-1-methyl-1H-pyrazol-5-amine | No furan substituent |

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methyl-3-(3-methylfuran-2-yl)-1h-pyrazol-5-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the 3-Position of the Pyrazole Core

The 3-position substituent on the pyrazol-5-amine scaffold is a critical determinant of biological activity. Key comparisons include:

Aromatic vs. Heterocyclic Substituents

- 3-Pyridyl (Compound 24e): In thrombin inhibition studies, the 3-pyridyl-substituted derivative exhibited an IC50 of 16 nM, demonstrating 26-fold higher potency than its 3-phenyl analog (IC50 = 419 nM).

- 3-Phenyl (Compound 24g) : Substitution with a phenyl group reduced thrombin inhibition efficacy (IC50 = 419 nM), indicating steric or electronic limitations compared to pyridyl .

- 3-Methylfuran (Target Compound): The 3-methylfuran group introduces an oxygen-containing heterocycle, which may alter solubility, electron distribution, and steric interactions.

Regioisomeric Effects

- 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine : Regioisomeric switching (e.g., fluorophenyl at 4-position vs. pyridyl at 3-position) shifted inhibitory activity from p38αMAP kinase to cancer-relevant kinases, highlighting the sensitivity of biological targets to substituent positioning .

Antiproliferative Activity

- Imidazolyl Pyrazolopyridine Derivatives (Scaffold 235) : Compounds synthesized from 1-(4-methoxyphenyl)-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine exhibited antiproliferative activity against MCF-7 cells (IC50 = 16.6–19.3 µg/mL). Microwave-assisted synthesis improved yields (81–92%) compared to conventional methods (65–76%) .

Thrombin Inhibition

Physicochemical Properties

Biological Activity

4-Ethyl-1-methyl-3-(3-methylfuran-2-yl)-1H-pyrazol-5-amine, a synthetic compound belonging to the pyrazole family, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with 3-methylfuran, ethyl hydrazine, and methyl iodide.

- Formation of Intermediate : The initial reaction between 3-methylfuran and ethyl hydrazine under reflux conditions produces an intermediate hydrazone.

- Cyclization : This intermediate undergoes cyclization in the presence of sodium ethoxide to form the pyrazole ring.

- Final Methylation : Methyl iodide is used to methylate the pyrazole ring under basic conditions, yielding the target compound.

| Property | Value |

|---|---|

| Molecular Formula | C11H15N3O |

| Molecular Weight | 205.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1156897-99-2 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives, this compound demonstrated inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it could inhibit pro-inflammatory cytokines, indicating a mechanism that may be beneficial in treating inflammatory diseases .

The biological effects of this compound are believed to arise from its ability to interact with specific molecular targets such as enzymes or receptors. Its structural features allow it to fit into active sites of enzymes or bind to receptors, thereby modulating various biochemical pathways .

Study on Antimicrobial Activity

A comprehensive evaluation of several pyrazole derivatives, including this compound, showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that this compound is particularly effective against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Study

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in cell cultures, treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, highlighting its potential therapeutic role in managing inflammatory diseases .

Research Applications

This compound is being explored for various applications:

- Drug Development : Its unique structure makes it a candidate for further modifications aimed at enhancing biological activity.

- Material Science : The compound's properties are being investigated for use in specialty chemicals and materials with specific functionalities .

- Pharmacology : As a lead compound in drug discovery, it has the potential to inspire new therapeutic agents targeting microbial infections and inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for preparing 4-ethyl-1-methyl-3-(3-methylfuran-2-yl)-1H-pyrazol-5-amine?

The compound can be synthesized via a multi-step approach starting from substituted pyrazole precursors. A common strategy involves:

- Condensation reactions between hydrazine derivatives and β-diketones or α,β-unsaturated ketones (e.g., furan-substituted aldehydes) to form the pyrazole core .

- Cyclization using reagents like POCl₃ or triethylamine in ethanol to stabilize intermediates .

- Purification via column chromatography or recrystallization to isolate the target compound .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Key methods include:

- X-ray crystallography to resolve molecular geometry and confirm substituent positions (e.g., bond angles and torsion angles) .

- NMR spectroscopy (¹H, ¹³C) to identify ethyl, methyl, and furyl groups, with chemical shifts typically observed at δ 1.2–1.4 ppm (ethyl CH₃), δ 2.3–2.5 ppm (pyrazole CH₃), and δ 6.1–6.3 ppm (furan protons) .

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight (e.g., calculated for C₁₂H₁₇N₃O: 231.14 g/mol) .

Q. How is purity assessed during synthesis?

Purity is evaluated using:

Q. What are the key reactivity patterns of the pyrazole core in this compound?

The pyrazole ring exhibits:

- Electrophilic substitution at the 5-amine group, enabling derivatization (e.g., acylation or sulfonation) .

- Coordination chemistry via the amine nitrogen, forming complexes with transition metals (e.g., Mn²⁺ or Fe²⁺) for catalytic studies .

Q. How are solubility and stability optimized for experimental use?

- Solubility : Test in DMSO, ethanol, or aqueous buffers (pH 7.4) with sonication .

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the furan moiety .

Advanced Research Questions

Q. How can computational modeling predict bioactivity or binding interactions?

- Docking studies (AutoDock, Schrödinger) model interactions with biological targets (e.g., enzymes or receptors). The furan and pyrazole moieties often engage in π-π stacking or hydrogen bonding .

- DFT calculations (B3LYP/6-31G*) optimize geometry and predict electrostatic potential maps for reactivity insights .

Q. What strategies resolve contradictions in substituent effects on bioactivity?

- SAR studies : Systematically modify substituents (e.g., replacing 3-methylfuran with phenyl or thiophene) and compare IC₅₀ values in assays .

- Meta-analysis of published analogs to identify trends (e.g., electron-withdrawing groups on furan enhancing antimicrobial activity) .

Q. How are structural ambiguities resolved when crystallographic data is unavailable?

- NOESY NMR identifies spatial proximity between protons (e.g., confirming the furan orientation relative to the pyrazole ring) .

- Vibrational spectroscopy (IR/Raman) detects functional group conformations (e.g., amine stretching at ~3350 cm⁻¹) .

Q. What methodologies assess stability in biological matrices (e.g., plasma)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.